tert-Butyl (2R)-2-bromopropanoate
Overview
Description
Tert-butyl (2R)-2-bromopropanoate is a chemical compound that has gained significant attention in the field of organic synthesis. It is widely used as a reagent in various chemical reactions, including the synthesis of chiral compounds. This compound is a colorless liquid that is easily soluble in organic solvents.
Scientific Research Applications
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate is widely used in organic synthesis as a chiral reagent. It is used in the synthesis of various chiral compounds, including amino acids, peptides, and natural products. This compound is also used in the synthesis of drugs and pharmaceuticals.
Mechanism of Action
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate acts as a chiral reagent in organic synthesis. It reacts with other compounds to form chiral intermediates, which can then be used to synthesize chiral compounds. The reaction mechanism involves the formation of a covalent bond between the bromine atom of tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate and the nucleophile of the other compound.
Biochemical and Physiological Effects:
Tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate does not have any known biochemical or physiological effects. It is mainly used in laboratory experiments and organic synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate in laboratory experiments is its high reactivity and selectivity. It can be used to synthesize a wide range of chiral compounds with high yields and purity. However, the use of this compound requires careful handling, as it is toxic and can cause skin irritation and respiratory problems.
Future Directions
There are many potential future directions for the use of tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate in organic synthesis. One area of research is the development of new synthesis methods that use this compound as a catalyst. Another area of research is the synthesis of new chiral compounds using tert-butyl (tert-Butyl (2R)-2-bromopropanoate)-2-bromopropanoate as a reagent. Additionally, the use of this compound in the synthesis of pharmaceuticals and other biologically active compounds is an area of ongoing research.
properties
IUPAC Name |
tert-butyl (2R)-2-bromopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512229 | |
Record name | tert-Butyl (2R)-2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54631-38-8 | |
Record name | tert-Butyl (2R)-2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.